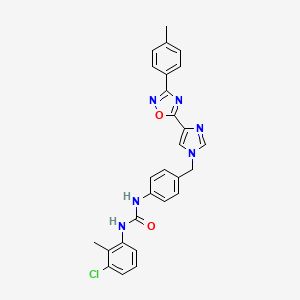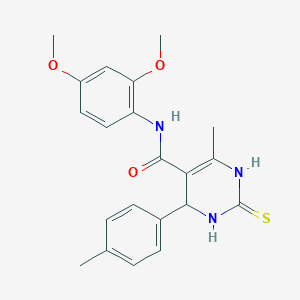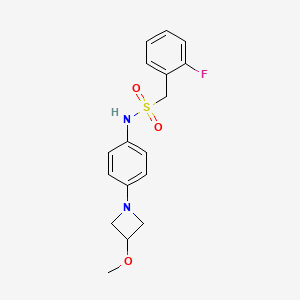![molecular formula C18H23NO2 B2506608 2-{[(4-Isopropylbenzyl)amino]methyl}-6-methoxyphenol CAS No. 1232776-78-1](/img/structure/B2506608.png)
2-{[(4-Isopropylbenzyl)amino]methyl}-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 2-{[(4-Isopropylbenzyl)amino]methyl}-6-methoxyphenol, is not directly studied in the provided papers. However, similar compounds with Schiff base characteristics have been synthesized and analyzed, which can provide insights into the behavior and properties of the compound . Schiff bases are typically formed by the condensation of an aldehyde or ketone with a primary amine and are known for their diverse applications in various fields, including their use as anticorrosion agents and antioxidants .
Synthesis Analysis
The synthesis of Schiff base compounds involves the reaction of an amine with an aldehyde or ketone. In the first paper, the Schiff base compound was synthesized by reacting 2-amino-4-methylphenol with 4-methoxynaphthalene-1-carbaldehyde, resulting in a compound with significant anticorrosion properties . The second paper describes the synthesis of a related Schiff base from vanillin and p-anisidine using water as a solvent and a stirrer method, achieving a high yield of 95% . These methods suggest that the synthesis of this compound could potentially follow a similar pathway, with the appropriate selection of starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of Schiff base compounds is characterized by the presence of a carbon-nitrogen double bond. The first paper provides a detailed analysis of the molecular structure using NMR, IR, and UV-Vis spectroscopies, as well as DFT calculations. The molecule exhibits a twisted conformation, and the crystal structure is stabilized by various non-covalent interactions, including hydrogen bonds and π-π interactions . These findings can be extrapolated to predict the molecular structure of this compound, which would likely exhibit similar structural features.
Chemical Reactions Analysis
The chemical reactivity of Schiff bases can be predicted using local and global reactivity descriptors. The first paper discusses the use of DFT calculations to predict the reactivity of the synthesized compound, which showed excellent agreement with experimental data . This approach could be applied to this compound to understand its potential reactions and interactions with other chemical species.
Physical and Chemical Properties Analysis
Schiff bases exhibit distinct physical and chemical properties, such as melting points, solubility, and spectral characteristics. The second paper reports the physical properties of the synthesized compound, including its melting point range and solubility in water and NaOH . The chemical properties were characterized using FTIR, GC-MS, and H-NMR, providing a comprehensive profile of the compound's behavior. The antioxidant activity was also evaluated, with the compound showing potent activity . These analyses are relevant for assessing the properties of this compound, which may share similar properties due to structural similarities.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structures
Research in the field of organic chemistry has focused on the synthesis and characterization of compounds with similar structural motifs. For instance, Ajibade and Andrew (2021) reported the molecular structures of compounds synthesized via Schiff bases reduction route, highlighting their potential as starting materials for the synthesis of azo dyes and dithiocarbamate, which are significant in various industrial applications (Ajibade & Andrew, 2021).
Antioxidant and Biological Activities
Investigations into the antioxidant and antibacterial activities of related compounds have been conducted. Oloyede-Akinsulere et al. (2018) synthesized and characterized several substituted salicylaldimines, evaluating their antibacterial and antioxidant activities. Their findings suggested that electron-donating groups in these compounds enhance their antibacterial and antioxidant activities, which could have implications for developing new pharmaceutical agents or preservatives (Oloyede-Akinsulere, Babajide, & Salihu, 2018).
Coordination Chemistry and Metal Complexes
In the realm of coordination chemistry, Mukherjee, Lloret, and Mukherjee (2010) synthesized new tripodal ligands with an N2O2 donor set, leading to the formation of CoII and ZnII complexes. These complexes were studied for their magnetic properties and potential catalytic activities, providing insights into their applications in catalysis and materials science (Mukherjee, Lloret, & Mukherjee, 2010).
Safety and Hazards
Mecanismo De Acción
Pharmacokinetics
The pharmacokinetic properties of a compound depend on many factors, including its size, charge, lipophilicity, and the presence of functional groups. This compound, with a molecular weight of 285.38 , falls within the range that is generally considered favorable for oral bioavailability. The presence of the methoxy and amine groups could potentially affect its absorption, distribution, metabolism, and excretion, but without specific studies, it’s hard to predict the exact impact.
Propiedades
IUPAC Name |
2-methoxy-6-[[(4-propan-2-ylphenyl)methylamino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-13(2)15-9-7-14(8-10-15)11-19-12-16-5-4-6-17(21-3)18(16)20/h4-10,13,19-20H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIPZFRUXXWKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNCC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2,4-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime](/img/structure/B2506525.png)

![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-hydroxy-4-(thiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2506530.png)


![4-cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2506535.png)


![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2506538.png)
![1-[1-(2,4-Dichloro-5-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2506539.png)
![N-[(1-Methylpyrazol-4-yl)-pyridin-3-ylmethyl]prop-2-enamide](/img/structure/B2506542.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2506543.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2506548.png)